molecular formula C7H9N3O2 B3823287 5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile

5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile

Cat. No.: B3823287
M. Wt: 167.17 g/mol
InChI Key: QYBNWQOGEYPZNX-UHFFFAOYSA-N
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Description

5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has been studied for its potential applications in scientific research. DMOCN is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. In

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, while in animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function. This compound has also been shown to exhibit anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments, including its relatively simple synthesis method and its potent biological activity. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using this compound.

Future Directions

There are several future directions for research on 5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile, including the development of novel derivatives with improved potency and selectivity, the exploration of its potential applications in the treatment of other diseases such as infectious diseases and metabolic disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, and to evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. This compound has been shown to exhibit potent antitumor activity in vitro, and has been studied as a potential lead compound for the development of novel anticancer agents. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Properties

IUPAC Name

5-(dimethylamino)-2-methoxy-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-5(4-8)9-7(11-3)12-6/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNWQOGEYPZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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